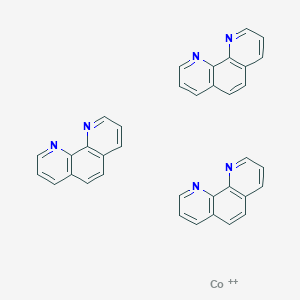
Triphenanthrolinecobalt(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenanthrolinecobalt(III), also known as [Co(phen)3]2+, is a coordination complex that has gained significant attention in the scientific community due to its diverse applications in various fields. This complex is formed by the coordination of three phenanthroline ligands with a central cobalt ion, resulting in a stable octahedral structure.
Wissenschaftliche Forschungsanwendungen
Triphenanthrolinecobalt(III) has been extensively studied for its diverse applications in various fields of science. In the field of analytical chemistry, it is used as a reagent for the determination of metal ions in solution. The complex has been shown to selectively bind with transition metal ions, such as Fe(II), Cu(II), and Ni(II), and form stable complexes that can be easily detected by spectroscopic techniques.
In the field of medicinal chemistry, Triphenanthrolinecobalt(III) has been studied for its potential as an anticancer agent. The complex has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of the complex involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of Triphenanthrolinecobalt(III) involves the coordination of the complex with biomolecules, such as DNA and proteins. The complex has been shown to bind with DNA and induce conformational changes that can lead to DNA damage. The complex can also bind with proteins and inhibit their enzymatic activity, leading to cell death.
Biochemische Und Physiologische Effekte
Triphenanthrolinecobalt(III) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the complex can induce oxidative stress and DNA damage in cells. The complex has also been shown to inhibit the activity of various enzymes, such as topoisomerase and ribonucleotide reductase, which are essential for cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
Triphenanthrolinecobalt(III) has several advantages for lab experiments. The complex is stable and can be easily synthesized in large quantities. It has a high affinity for metal ions and biomolecules, making it an ideal reagent for various analytical and biological applications. However, the complex has some limitations, such as its potential toxicity to cells and the need for careful handling due to its oxidizing properties.
Zukünftige Richtungen
Triphenanthrolinecobalt(III) has several potential future directions for research. In the field of medicinal chemistry, the complex can be further studied for its potential as an anticancer agent. The mechanism of action of the complex can be further elucidated to develop more effective and selective anticancer drugs. In the field of analytical chemistry, the complex can be further studied for its potential as a reagent for metal ion detection in complex matrices. The complex can also be studied for its potential as a catalyst for various organic reactions.
Conclusion:
In conclusion, Triphenanthrolinecobalt(III) is a versatile coordination complex that has diverse applications in various fields of science. The complex can be easily synthesized and has a high affinity for metal ions and biomolecules. The complex has potential as an anticancer agent and as a reagent for metal ion detection. Further research is needed to fully understand the mechanism of action of the complex and to develop more effective and selective drugs and reagents.
Synthesemethoden
The synthesis of Triphenanthrolinecobalt(III) involves the reaction of cobalt(II) chloride with phenanthroline in the presence of a strong oxidizing agent. The reaction is carried out in an aqueous medium and requires careful control of pH and temperature to obtain a pure product. The yield of the complex is typically around 70-80%, and the purity can be confirmed by various spectroscopic techniques, such as UV-Vis, IR, and NMR.
Eigenschaften
CAS-Nummer |
16788-34-4 |
|---|---|
Produktname |
Triphenanthrolinecobalt(III) |
Molekularformel |
C36H24CoN6+2 |
Molekulargewicht |
599.5 g/mol |
IUPAC-Name |
cobalt(2+);1,10-phenanthroline |
InChI |
InChI=1S/3C12H8N2.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 |
InChI-Schlüssel |
IKTXDYFWUWAEBH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
Andere CAS-Nummern |
16788-34-4 |
Synonyme |
(Co(phen)3)(3) cobalt(III) phenanthroline triphenanthrolinecobalt(III) triphenanthrolinecobalt(III) diacetate tris(1,10-phenanthroline)cobalt(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




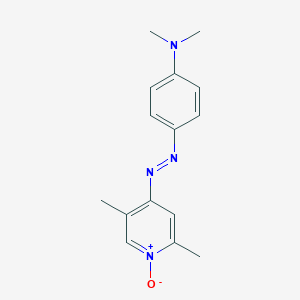
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
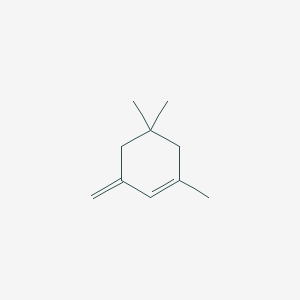
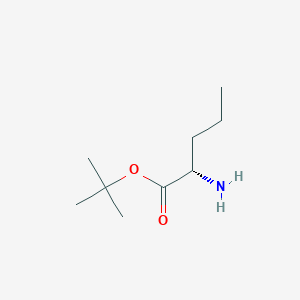
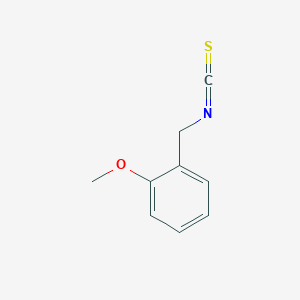
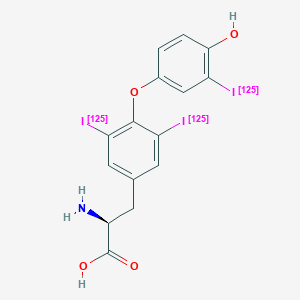
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
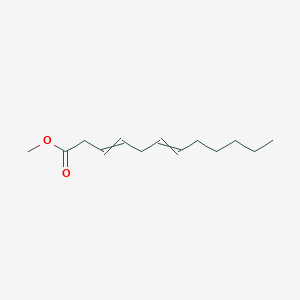
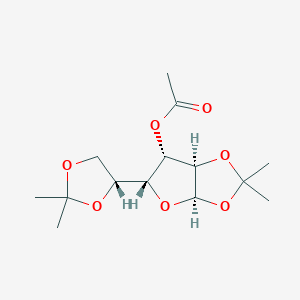
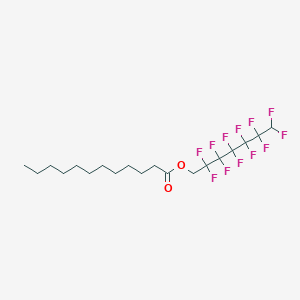
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
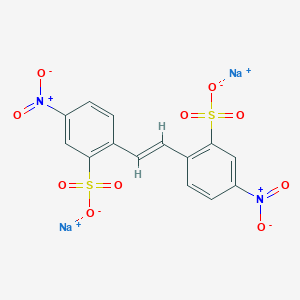
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)